

Application Notes and Protocols: 5-ROX-SE Oligonucleotide Labeling

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Compound of Interest

Compound Name: 5-ROX-SE

Cat. No.: B15597528

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Introduction

5-Carboxy-X-rhodamine, succinimidyl ester (**5-ROX-SE**) is an amine-reactive fluorescent dye widely utilized for the stable labeling of oligonucleotides.[1][2] This protocol provides a detailed methodology for the covalent attachment of **5-ROX-SE** to amino-modified oligonucleotides, a critical process for generating fluorescent probes used in various molecular biology applications, including quantitative real-time PCR (qPCR), fluorescence in situ hybridization (FISH), and DNA sequencing.[3][4][5] The succinimidyl ester moiety of **5-ROX-SE** reacts efficiently with primary aliphatic amines, such as those introduced at the 5' or 3' terminus or internally within an oligonucleotide, to form a stable amide bond.[6][7] This document outlines the necessary reagents, a step-by-step labeling procedure, and purification methods for obtaining high-quality 5-ROX-labeled oligonucleotides.

Materials and Reagents

| Reagent | Specification | Storage |
|-------------------------------------|---------------------------|---------------------------------------|
| 5-ROX-SE (single isomer) | Lyophilized powder | -20°C, protected from light[8] [9] |
| Amino-modified Oligonucleotide | Desalted or HPLC-purified | -20°C |
| Dimethylsulfoxide (DMSO), Anhydrous | Molecular biology grade | Room temperature |
| 0.1 M Sodium Bicarbonate Buffer | pH 9.0 | 4°C |
| Nuclease-free Water | --- | Room temperature |
| 3 M Sodium Acetate | pH 5.2 | Room temperature |
| Ethanol, 100% and 70% | Molecular biology grade | Room temperature |
| TE Buffer (10 mM Tris, 1 mM EDTA) | pH 8.0 | Room temperature |

Experimental Protocol

This protocol is optimized for labeling approximately 1 OD (~33 µg) of a 20-mer amino-modified oligonucleotide. Adjustments may be necessary for oligonucleotides of different lengths or scales.

Reagent Preparation

- Amino-modified Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mg/mL.
- 5-ROX-SE** Stock Solution: Immediately before use, dissolve 1 mg of **5-ROX-SE** in 15.8 µL of anhydrous DMSO to create a 100 mM stock solution. Vortex briefly to ensure complete dissolution. Reactive dyes are not stable in solution, so this should be prepared fresh for each labeling reaction.[7]

- Labeling Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.0 using NaOH. This slightly basic pH is crucial for the reaction, as the amine group on the oligonucleotide needs to be in a non-protonated state to be reactive.^[7]

Labeling Reaction

- In a microcentrifuge tube, combine the following reagents in order:

| Reagent | Volume | Final Concentration |
|--|------------|---------------------|
| 0.1 M Sodium Bicarbonate (pH 9.0) | 50 μ L | ~0.08 M |
| Amino-modified Oligonucleotide (1 mg/mL) | 10 μ L | ~0.17 mg/mL |
| 5-ROX-SE Stock Solution (100 mM) | 2 μ L | ~3.3 mM |

| Total Volume | 62 μ L |

- Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark. For optimal results, incubation can be extended to overnight at 4°C.

Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted dye and unlabeled oligonucleotides. HPLC is the recommended method for oligonucleotides containing fluorescent labels due to the hydrophobicity imparted by the dye, which allows for excellent separation.^[10]

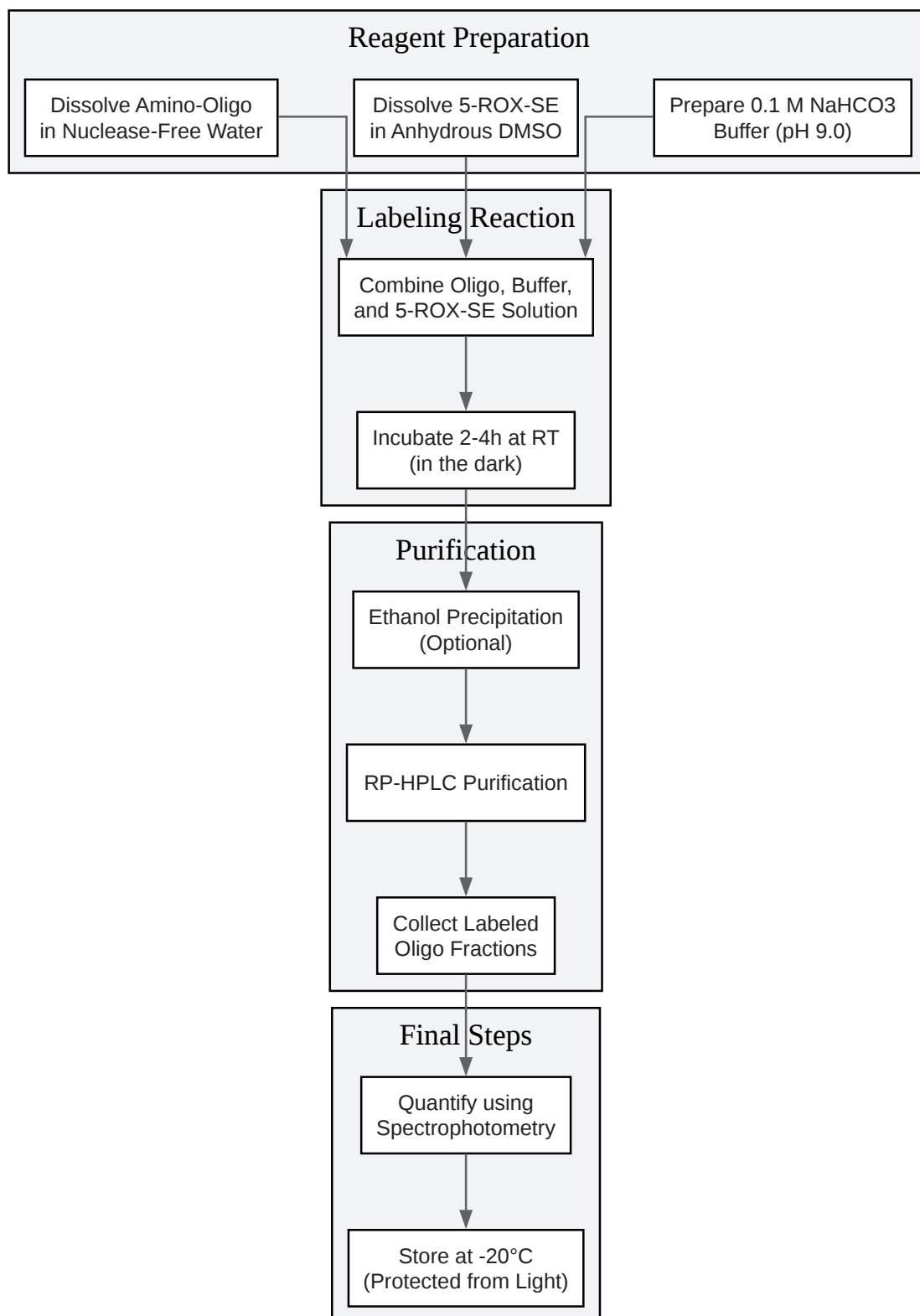
- Ethanol Precipitation (Optional Pre-purification):
 - Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 3 volumes of cold 100% ethanol to the labeling reaction.
 - Incubate at -20°C for at least 1 hour.
 - Centrifuge at high speed for 30 minutes at 4°C.

- Carefully decant the supernatant, which contains the majority of the unreacted dye.
- Wash the pellet with 500 μ L of cold 70% ethanol and centrifuge again for 10 minutes.
- Remove the supernatant and air-dry the pellet for 10-15 minutes.
- Resuspend the pellet in 100 μ L of nuclease-free water or TE buffer.
- Reverse-Phase HPLC (RP-HPLC):
 - Column: C18 column.
 - Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
 - Mobile Phase B: Acetonitrile.
 - Gradient: A linear gradient from 5% to 65% acetonitrile over 30 minutes is a good starting point.[\[6\]](#)
 - Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and 573 nm (for 5-ROX). The labeled oligonucleotide will elute later than the unlabeled one due to the increased hydrophobicity of the ROX dye.
 - Collect the fractions corresponding to the dual-absorbance peak.
 - Evaporate the solvent from the collected fractions using a vacuum concentrator.
 - Resuspend the purified, labeled oligonucleotide in TE buffer.

Quantification and Storage

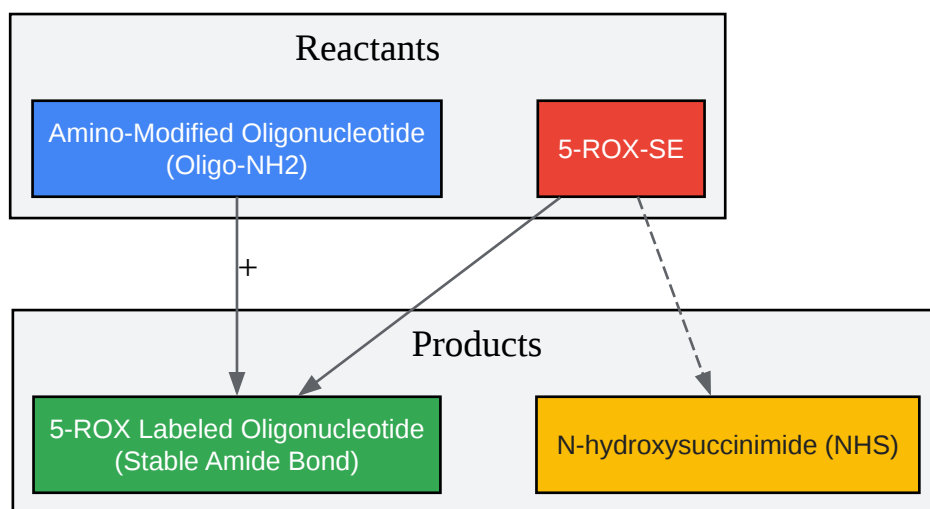
- Measure the absorbance of the purified 5-ROX-labeled oligonucleotide at 260 nm and 573 nm using a spectrophotometer.
- Calculate the concentration of the oligonucleotide and the dye.
- Store the labeled oligonucleotide at -20°C, protected from light. For long-term storage, -80°C is recommended.[\[11\]](#)

Diagrams



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Caption: Experimental workflow for **5-ROX-SE** oligonucleotide labeling.



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Caption: Reaction between **5-ROX-SE** and an amino-modified oligonucleotide.

Troubleshooting

| Issue | Possible Cause | Recommendation |
|---------------------------------|---|--|
| Low Labeling Efficiency | Inactive 5-ROX-SE dye | Prepare fresh 5-ROX-SE stock solution in anhydrous DMSO immediately before use. Ensure proper storage of the lyophilized dye. |
| Incorrect pH of labeling buffer | Verify the pH of the sodium bicarbonate buffer is between 8.5 and 9.0. Buffers containing primary amines (e.g., Tris) should be avoided as they compete in the reaction.[7] | |
| Degraded oligonucleotide | Use freshly prepared or properly stored amino-modified oligonucleotide. | |
| Multiple Peaks in HPLC | Presence of unlabeled oligo, free dye, and labeled product | This is expected. Ensure proper fraction collection corresponding to the dual-wavelength absorbance peak. |
| Isomers of the dye | Using a single isomer of 5-ROX-SE gives better resolution in HPLC.[8] | |
| No Product Peak in HPLC | Complete reaction failure | Re-evaluate all reagent preparations and concentrations. Ensure the starting oligonucleotide indeed has an amine modification. |
| Labeled oligo precipitated | Ensure the labeled oligo is fully redissolved before injecting into the HPLC. | |

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